molecular formula C19H24BrNO B280633 N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

Numéro de catalogue: B280633
Poids moléculaire: 362.3 g/mol
Clé InChI: GQPKFYXSJUCCOQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide, commonly known as AEB071, is a synthetic compound that belongs to the class of protein kinase C (PKC) inhibitors. PKC plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. AEB071 has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and transplant rejection.

Mécanisme D'action

AEB071 exerts its pharmacological effects by selectively inhibiting the activity of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, which play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound isoforms are activated by various stimuli such as growth factors, cytokines, and stress signals, leading to the activation of downstream signaling pathways that regulate cellular processes. AEB071 binds to the ATP-binding site of this compound isoforms, preventing their activation and downstream signaling (Krause et al., 2007).
Biochemical and Physiological Effects
AEB071 has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis (Wang et al., 2014). AEB071 has also been shown to suppress the activation of T cells, leading to the inhibition of the immune response in autoimmune disorders and transplant rejection (Krause et al., 2007). Moreover, AEB071 has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play a crucial role in the pathogenesis of various diseases (Krause et al., 2007).

Avantages Et Limitations Des Expériences En Laboratoire

AEB071 has several advantages as a research tool in the laboratory. It is a highly selective inhibitor of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, making it a valuable tool for studying the role of this compound in various cellular processes. AEB071 is also a potent inhibitor of this compound isoforms, making it effective at low concentrations. However, AEB071 has some limitations as a research tool. It has poor solubility in water, making it difficult to use in aqueous solutions. Moreover, AEB071 has some off-target effects, which may complicate the interpretation of results (Krause et al., 2007).

Orientations Futures

There are several future directions for the research and development of AEB071. One potential application of AEB071 is in the treatment of cancer. Further studies are needed to determine the efficacy of AEB071 in various types of cancer and to identify biomarkers that can predict response to treatment. Another potential application of AEB071 is in the treatment of autoimmune disorders and transplant rejection. Further studies are needed to determine the optimal dosing and treatment regimen of AEB071 in these diseases. Moreover, the development of more potent and selective N-[1-(2-adamantyl)ethyl]-2-bromobenzamide inhibitors may improve the therapeutic potential of this class of compounds (Wang et al., 2014).
Conclusion
In conclusion, AEB071 is a synthetic compound that belongs to the class of this compound inhibitors. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and transplant rejection. AEB071 exerts its pharmacological effects by selectively inhibiting the activity of this compound isoforms, which play a crucial role in various cellular processes. AEB071 has several advantages as a research tool in the laboratory, but it also has some limitations. Further studies are needed to determine the efficacy and optimal dosing of AEB071 in various diseases and to develop more potent and selective this compound inhibitors.

Méthodes De Synthèse

AEB071 can be synthesized using a multi-step process involving the reaction of 2-bromo-1-nitrobenzene with 2-adamantyl ethylamine in the presence of a palladium catalyst, followed by reduction of the nitro group with tin (II) chloride. The resulting amine is then coupled with 2-bromobenzoyl chloride to yield AEB071 (Krause et al., 2007).

Applications De Recherche Scientifique

AEB071 has been extensively studied for its therapeutic potential in various diseases such as cancer, autoimmune disorders, and transplant rejection. In cancer, AEB071 has been shown to inhibit the growth and proliferation of cancer cells by blocking the activation of N-[1-(2-adamantyl)ethyl]-2-bromobenzamide isoforms, which are overexpressed in many types of cancer (Wang et al., 2014). AEB071 has also been shown to be effective in the treatment of autoimmune disorders such as multiple sclerosis by suppressing the activation of T cells, which play a crucial role in the pathogenesis of the disease (Krause et al., 2007). Moreover, AEB071 has been shown to prevent transplant rejection by inhibiting the activation and proliferation of T cells, which are responsible for the rejection of transplanted organs (Krause et al., 2007).

Propriétés

Formule moléculaire

C19H24BrNO

Poids moléculaire

362.3 g/mol

Nom IUPAC

N-[1-(2-adamantyl)ethyl]-2-bromobenzamide

InChI

InChI=1S/C19H24BrNO/c1-11(21-19(22)16-4-2-3-5-17(16)20)18-14-7-12-6-13(9-14)10-15(18)8-12/h2-5,11-15,18H,6-10H2,1H3,(H,21,22)

Clé InChI

GQPKFYXSJUCCOQ-UHFFFAOYSA-N

SMILES

CC(C1C2CC3CC(C2)CC1C3)NC(=O)C4=CC=CC=C4Br

SMILES canonique

CC(C1C2CC3CC(C2)CC1C3)NC(=O)C4=CC=CC=C4Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.